Cas no 869366-03-0 (tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate)

tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate
- [3-[4-CHLORO-2-(2,6-DIFLUOROBENZOYL)HENYL]PROP-2-YNYL]CARBAMIC ACID TERT-BUTYL ESTER
- [3-[4-Chloro-2-(2,6-difluorobenzoyl)phenyl]prop-2-ynyl]carbamic acid tert-butyl ester
- Carbamic acid,[3-[4-chloro-2-(2,6-difluorobenzoyl)phenyl]-2-propynyl]-, 1,1-dimethylethylester (9CI)
- Carbamic acid,[3-[4-chloro-2-(2,6-difluorobenzoyl)phenyl]-2-propynyl]-, 1,1-dimethylethylester...
- tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)-phenyl)prop-2-yn-1-yl)carbamate
- tert-butyl N-[3-[4-chloro-2-(2,6-difluorobenzoyl)phenyl]prop-2-ynyl]carbamate
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- Inchi: InChI=1S/C21H18ClF2NO3/c1-21(2,3)28-20(27)25-11-5-6-13-9-10-14(22)12-15(13)19(26)18-16(23)7-4-8-17(18)24/h4,7-10,12H,11H2,1-3H3,(H,25,27)
- InChI Key: VBIKFPDZZFBFHR-UHFFFAOYSA-N
- SMILES: CC(C)(OC(NCC#CC1=C(C(C2=C(F)C=CC=C2F)=O)C=C(Cl)C=C1)=O)C
Computed Properties
- Exact Mass: 405.09400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
Experimental Properties
- PSA: 55.40000
- LogP: 5.11630
tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate Security Information
tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019097224-1g |
tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate |
869366-03-0 | 95% | 1g |
$640.56 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075839-1g |
tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate |
869366-03-0 | 98% | 1g |
¥5275.00 | 2024-04-27 |
tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate Related Literature
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
Additional information on tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate
Comprehensive Overview of tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate (CAS No. 869366-03-0)
The compound tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate (CAS No. 869366-03-0) is a highly specialized organic molecule with significant applications in pharmaceutical and agrochemical research. Its complex structure, featuring a tert-butyl carbamate group and a difluorobenzoyl moiety, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers and industry professionals frequently search for this compound due to its potential in drug discovery and its role in structure-activity relationship (SAR) studies.
In recent years, the demand for fluorinated compounds like 869366-03-0 has surged, driven by their unique physicochemical properties. Fluorination enhances metabolic stability, lipophilicity, and bioavailability, making such compounds pivotal in modern medicinal chemistry. The 2,6-difluorobenzoyl fragment in this molecule is particularly noteworthy, as it is often associated with improved binding affinity to target proteins, a topic frequently explored in AI-driven drug design and computational chemistry forums.
The synthesis of tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate involves multi-step organic reactions, including Sonogashira coupling and carbamate protection strategies. These methods are widely discussed in academic circles, especially in the context of green chemistry and sustainable synthesis. Researchers often inquire about alternative routes to reduce waste and improve yields, reflecting the growing emphasis on environmentally friendly practices in chemical manufacturing.
From an analytical perspective, CAS No. 869366-03-0 is characterized using advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and HPLC. These methods ensure purity and identity, critical for its use in high-stakes applications like preclinical studies. The compound’s chromatographic behavior and stability under various conditions are also common topics in analytical chemistry discussions.
Beyond its pharmaceutical relevance, this compound has garnered attention in material science for its potential in designing functional polymers and advanced coatings. Its alkyne group offers a handle for click chemistry, a technique widely adopted in bioconjugation and nanotechnology. Such interdisciplinary applications align with the rising trend of convergent research, where chemical tools bridge gaps between biology, medicine, and engineering.
In summary, tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate (CAS No. 869366-03-0) exemplifies the intersection of innovation and utility in modern chemistry. Its versatility in drug development, material design, and sustainable synthesis ensures its continued relevance in both academic and industrial settings. As search trends indicate, queries around its synthetic protocols, applications, and safety profiles remain high, underscoring its importance in the scientific community.
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